

Technical Support Center: Anavex 1-41 In Vitro Off-Target Effects

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Compound of Interest

Compound Name: Anavex 1-41

Cat. No.: B13992962

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This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for identifying and troubleshooting potential off-target effects of **Anavex 1-41** in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary and secondary known in vitro targets of **Anavex 1-41**?

A1: **Anavex 1-41** is known to be a potent ligand for sigma-1 ($\sigma 1$) and muscarinic acetylcholine receptors (M1, M2, M3, M4)[1][2]. It also exhibits activity at the sodium channel site 2[2].

Q2: Has **Anavex 1-41** been screened against a broader panel of off-targets?

A2: Yes, a CEREP screen of **Anavex 1-41** indicated negligible interaction with 60 other receptors and enzymes[3]. Additionally, micromolar affinities for $\alpha 1$ -adrenoceptors, 5-HT2, and dopamine D3 receptors have been reported[2]. The specific constituents of the 60-target panel are not publicly detailed in the available literature.

Q3: What are the functional consequences of **Anavex 1-41** binding to its primary targets?

A3: In vitro functional assays have characterized **Anavex 1-41** as a sigma-1 receptor agonist and a muscarinic M1 receptor agonist[2][4]. It also acts as a muscarinic M2/M3 receptor antagonist[2].

Q4: My cells are showing unexpected changes in intracellular calcium levels after treatment with **Anavex 1-41**. What could be the cause?

A4: **Anavex 1-41** is a known agonist at both the sigma-1 and muscarinic M1 receptors, both of which can modulate intracellular calcium mobilization^{[5][6][7]}. Activation of M1 receptors typically leads to an increase in intracellular calcium via the Gq/11 signaling pathway. Sigma-1 receptor activation can also influence calcium signaling, often in a more complex, modulatory manner. Consider performing experiments with selective antagonists for these receptors to dissect the contribution of each target to the observed calcium phenotype.

Q5: I am observing effects on neuronal excitability in my in vitro electrophysiology setup. Could this be an off-target effect of **Anavex 1-41**?

A5: Yes, this is a plausible off-target effect. **Anavex 1-41** has been shown to inhibit [³H]batrachotoxin binding to the sodium channel site 2, suggesting it can modulate sodium channel function^[2]. Altered sodium channel activity will directly impact neuronal excitability.

Troubleshooting Guides

Issue 1: Inconsistent results in binding assays.

Potential Cause	Troubleshooting Step
Ligand Degradation	Prepare fresh stock solutions of Anavex 1-41 for each experiment. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Variable Receptor Expression	Ensure consistent cell passage number and culture conditions for cell lines expressing the target receptors. For tissue homogenates, use a consistent dissection and preparation protocol.
Assay Conditions	Optimize incubation time and temperature. Ensure the buffer composition, including pH and ionic strength, is consistent across experiments.

Issue 2: Unexpected cellular phenotype observed.

Potential Cause	Troubleshooting Step
Activation of Sigma-1 Receptors	Include a control with a selective sigma-1 receptor antagonist (e.g., NE-100) to determine if the observed effect is mediated by this target.
Modulation of Muscarinic Receptors	Use selective muscarinic receptor antagonists (e.g., pirenzepine for M1, methoctramine for M2, 4-DAMP for M3) to identify the contribution of specific muscarinic subtypes.
Sodium Channel Modulation	If working with excitable cells, consider using a sodium channel blocker (e.g., tetrodotoxin) to see if the phenotype is altered.
Interaction with Other Off-Targets	If the phenotype persists after blocking the primary targets, consider the possibility of involvement of other known off-targets (α 1-adrenoceptors, 5-HT2, D3 receptors) and use appropriate antagonists in your experimental design.

Quantitative Data

Table 1: Anavex 1-41 Binding Affinities (Ki) for Sigma and Muscarinic Receptors

Target	Ki (nM)	Reference
Sigma-1 (σ 1)	44	[1]
Sigma-2 (σ 2)	4000	[1]
Muscarinic M1	18	[1]
Muscarinic M2	114	[1]
Muscarinic M3	50	[1]
Muscarinic M4	77	[1]

Table 2: Anavex 1-41 Functional Activity

Target	Functional Effect	Reference
Sigma-1 (σ 1)	Agonist	[4]
Muscarinic M1	Agonist	[2]
Muscarinic M2	Antagonist	[2]
Muscarinic M3	Antagonist	[2]
Sodium Channel Site 2	Inhibitor of [3 H]batrachotoxin binding	[2]

Table 3: Other Potential Off-Targets with Micromolar Affinities

Target	Affinity	Reference
α 1-Adrenoceptors	Micromolar	[2]
5-HT2 Receptors	Micromolar	[2]
Dopamine D3 Receptors	Micromolar (at 10 μ M)	[2]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Sigma-1 (σ 1) Receptor

This protocol is a general guideline for a competitive binding assay to determine the affinity of **Anavex 1-41** for the sigma-1 receptor.

Materials:

- Cell membranes prepared from cells expressing sigma-1 receptors (e.g., CHO-K1 cells) or tissue homogenates (e.g., guinea pig brain).
- [3 H]-(+)-Pentazocine (radioligand).

- **Anavex 1-41.**
- Haloperidol (for non-specific binding).
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- 96-well microplates.
- Scintillation fluid and counter.

Procedure:

- Prepare serial dilutions of **Anavex 1-41** in assay buffer.
- In a 96-well plate, add in the following order:
 - Assay buffer (for total binding) or haloperidol (10 μ M final concentration, for non-specific binding) or **Anavex 1-41** dilution.
 - [3H]-(+)-Pentazocine at a concentration close to its K_d (e.g., 5 nM).
 - Membrane preparation (20-50 μ g of protein per well).
- Incubate at 37°C for 120 minutes.
- Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
- Wash the filters three times with ice-cold assay buffer.
- Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
- Calculate the specific binding and perform a non-linear regression analysis to determine the K_i value for **Anavex 1-41**.

Protocol 2: Calcium Mobilization Assay for Muscarinic M1 Receptor Agonism

This protocol provides a general method for assessing the agonist activity of **Anavex 1-41** at the M1 receptor by measuring intracellular calcium flux.

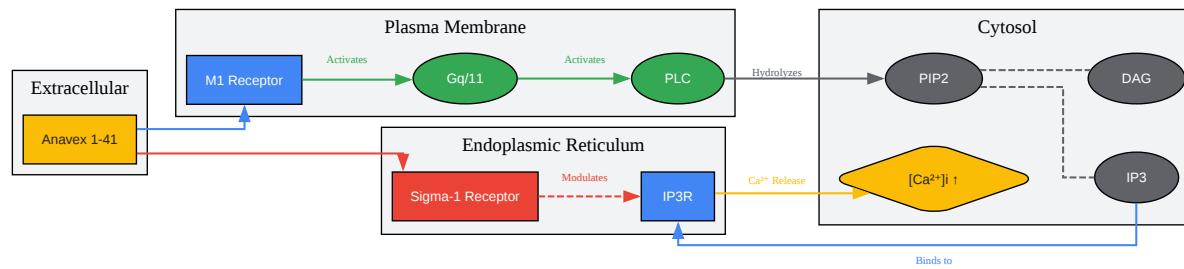
Materials:

- HEK293 or CHO cells stably expressing the human M1 muscarinic receptor.
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- **Anavex 1-41**.
- Carbachol or Acetylcholine (positive control).
- Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- 96-well black, clear-bottom microplates.
- Fluorescence plate reader with an injection system.

Procedure:

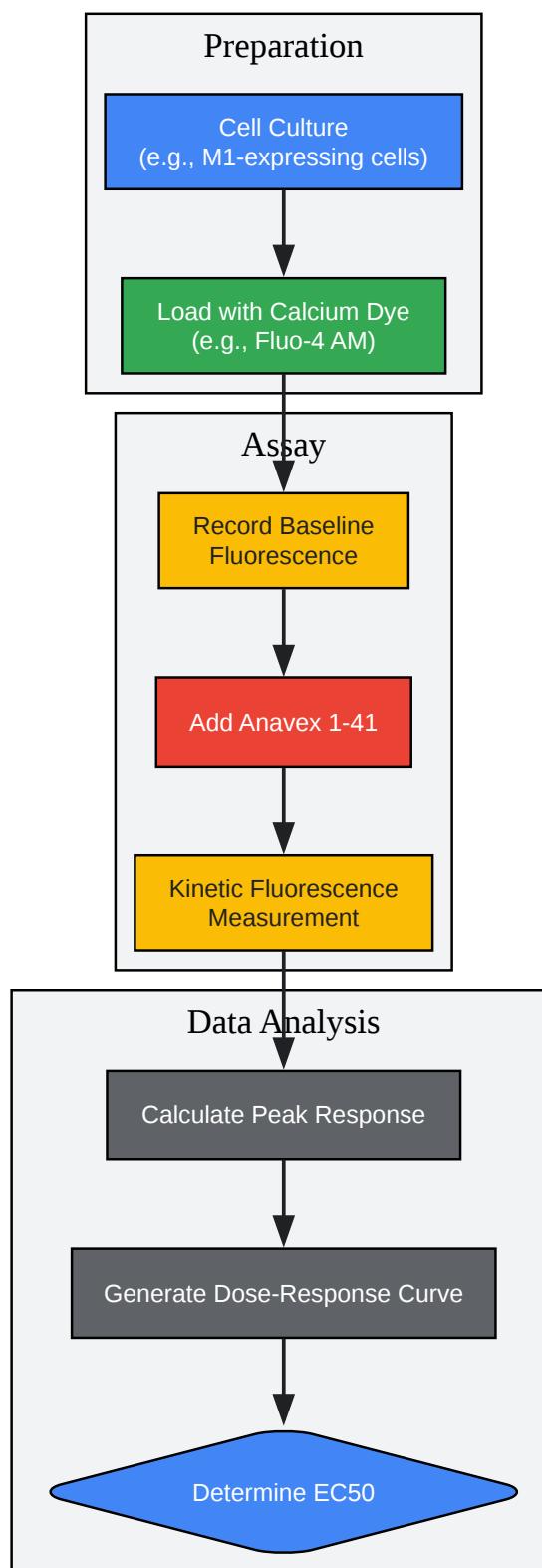
- Seed the M1-expressing cells in a 96-well plate and grow to confluence.
- Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions (typically 1-2 hours at 37°C).
- Wash the cells with assay buffer to remove extracellular dye.
- Place the plate in a fluorescence plate reader and record a stable baseline fluorescence.
- Inject serial dilutions of **Anavex 1-41** or the positive control into the wells.
- Immediately begin kinetic reading of fluorescence intensity for a defined period (e.g., 2-5 minutes).
- Analyze the data by calculating the peak fluorescence response over baseline and plot the concentration-response curve to determine the EC50 value for **Anavex 1-41**.

Visualizations



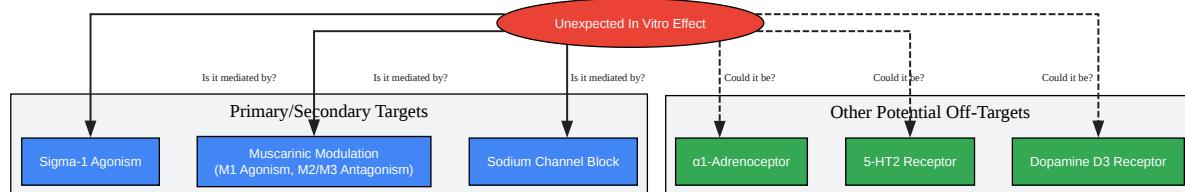
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Caption: **Anavex 1-41** induced calcium signaling pathways.



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Caption: Workflow for a calcium mobilization assay.



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Caption: Troubleshooting logic for unexpected effects.

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